Cas no 89238-99-3 (4-Methoxybenzyl 2,2,2-Trichloroacetimidate)

4-Methoxybenzyl 2,2,2-Trichloroacetimidate is a specialized reagent used in organic synthesis, particularly in glycosylation reactions. Its key advantage lies in its role as a protecting group for alcohols, offering high reactivity under mild acidic conditions. The 4-methoxybenzyl (PMB) moiety provides stability during synthetic transformations while allowing selective deprotection. The trichloroacetimidate group enhances electrophilicity, facilitating efficient glycosidic bond formation. This compound is valued for its versatility in carbohydrate chemistry and complex molecule synthesis, ensuring high yields and selectivity. Its compatibility with various functional groups makes it a preferred choice for constructing glycosides and other sensitive intermediates. Proper handling under anhydrous conditions is recommended to maintain reactivity.
4-Methoxybenzyl 2,2,2-Trichloroacetimidate structure
89238-99-3 structure
Product Name:4-Methoxybenzyl 2,2,2-Trichloroacetimidate
CAS No:89238-99-3
MF:C10H10Cl3NO2
MW:282.550899982452
MDL:MFCD00134547
CID:711474
PubChem ID:87560864
Update Time:2025-11-02

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Chemical and Physical Properties

Names and Identifiers

    • Ethanimidic acid,2,2,2-trichloro-, (4-methoxyphenyl)methyl ester
    • 4-Methoxybenzyl 2,2,2-Trichloroacetimidate
    • (4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate
    • 4-METHOXYBENZL TRICHLOROACETIMIDATE
    • 4-Methoxybenzyl-2,2,2-trichloroacetimidate
    • 2,2,2-Trichloroacetimidic Acid 4-Methoxybenzyl Ester
    • 4-Methoxybenzyl trichloroacetimidate
    • p-Methoxybenzyl trichloroacetimidate
    • O-(4-methoxybenzyl)-trichloroacetimidate
    • PMBOC(=NH)CCl3
    • 4-METHOXYBENZYL-2,2,2-TRICHLOROACETIMID&
    • TYHGKLBJBHACOI-UHFFFAOYSA-N
    • Ethanimidic acid, 2,2,2-trichloro-, (4-methoxyphenyl)methyl ester
    • 4-Methoxybenzyl2,2,2-Trichloroacetimidate
    • AX
    • 2,2,2-Trichloroethanimidic acid 4-Methoxybenzyl ester
    • 4-Methoxybenzyl 2,2,2-trichloroethaneimidate
    • 4-Methoxybenzyl trichloroacetamidate
    • DTXSID40454780
    • 2,2,2-Trichloro-acetimidic acid 4-methoxy-benzyl ester
    • AKOS015848369
    • AS-32999
    • 2,2,2-trichloro-acetimidic acid 4-methoxybenzyl ester
    • 89238-99-3
    • M2016
    • SCHEMBL329086
    • o-(4-methoxybenzyl) 2,2,2-trichloroacetimidate
    • DB-125810
    • SY052949
    • MFCD00134547
    • (4-methoxyphenyl)methyl 2,2,2-trichloroethanecarboximidate
    • 4-methoxybenzyl 2,2,2-trichloroethanimidoate
    • MDL: MFCD00134547
    • Inchi: 1S/C10H10Cl3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3
    • InChI Key: TYHGKLBJBHACOI-UHFFFAOYSA-N
    • SMILES: ClC(C(OCC1C=CC(OC)=CC=1)=N)(Cl)Cl

Computed Properties

  • Exact Mass: 280.977712g/mol
  • Monoisotopic Mass: 280.977712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.3
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5

Experimental Properties

  • Color/Form: Colorless light yellow liquid
  • Density: 1.361 g/mL at 25 °C
  • Boiling Point: 137°C/0.7mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.5488
  • Solubility: Very slightly soluble (0.26 g/l) (25 º C),
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Security Information

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Customs Data

  • HS CODE:29252900

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Pricemore >>

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4-Methoxybenzyl 2,2,2-Trichloroacetimidate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Hexane ;  15 min, 0 °C
Reference
A Simple Method for the Preparation of Stainless and Highly Pure Trichloroacetimidates
Ikeuchi, Kazutada ; Murasawa, Kentaro; Yamada, Hidetoshi, Synlett, 2019, 30(11), 1308-1312

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
Enantioselective Synthesis of Polyoxygenated Cembrenes
Brazel, Carl Christian, 2008, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  30 min, rt; rt → 0 °C
1.2 4 h, 0 °C → rt
Reference
First synthesis of 2'-oxabicyclo[3.1.0]hexyl nucleosides with a north conformation
Kim, Won Hee; Park, Ah-Young; Kang, Jin-Ah; Kim, Jungsu; Kim, Jin-Ah; et al, Tetrahedron, 2010, 66(9), 1706-1715

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  30 min, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; 4 h, rt
Reference
Iterative Synthesis of Polydeoxypropionates Based on Iridium-Catalyzed Asymmetric Hydrogenation of α-Substituted Acrylic Acids
Che, Wen; Wen, Danyang C.; Zhu, Shou-Fei ; Zhou, Qi-Lin, Organic Letters, 2018, 20(11), 3305-3309

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
Reference
Total Synthesis of Auripyrone A and Related Metabolites
Lister, Troy, 2006, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
Viridiofungins and xeniolide F: target oriented synthesis using different rearrangement reactions of a common substrate class
Pollex, Annett, 2006, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Trichloroacetonitrile ;  0 °C; 5 h, 0 °C → rt
Reference
Use of a Catalytic Chiral Leaving Group for Asymmetric Substitutions at sp3-Hybridized Carbon Atoms: Kinetic Resolution of β-Amino Alcohols by p-Methoxybenzylation
Kuroda, Yusuke; Harada, Shingo; Oonishi, Akinori; Kiyama, Hiroki; Yamaoka, Yousuke; et al, Angewandte Chemie, 2016, 55(42), 13137-13141

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  5 min, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell
Green, Robert A.; Jolley, Katherine E.; Al-Hadedi, Azzam A. M.; Pletcher, Derek; Harrowven, David C.; et al, Organic Letters, 2017, 19(8), 2050-2053

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane
Reference
Biomimetic Approaches to the Synthesis of Polyketide Derived Marine Natural Products; (-)-Maurenone and the Spiculoic Acids
Crossman, Julia S., 2007, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
Reference
Approaches to the Total Synthesis of Dictyostatin and Synthesis of epi-Dictyostatins
Zanato, Chiara, 2010, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  30 min, rt
1.2 0 °C; 4 h, rt
Reference
A [3,3]-sigmatropic process catalyzed by acetate. The decarboxylative Claisen rearrangement
Bourgeois, Damien; Craig, Donald; Grellepois, Fabienne; Mountford, David M.; Stewart, Alan J. W., Tetrahedron, 2006, 62(2-3), 483-495

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
Reference
Studies Towards the Total Synthesis of the Fumonisin B Natural Products
Issa, Fatiah, 2003, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  15 min, rt
1.2 0 °C; 3.5 h, 0 °C → rt
Reference
Total Synthesis of Dictyodendrins A-E
Tokuyama, Hidetoshi; Okano, Kentaro; Fujiwara, Hideto; Noji, Toshiharu; Fukuyama, Tohru, Chemistry - An Asian Journal, 2011, 6(2), 560-572

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  30 min, 20 °C; 1 h, 20 °C
1.2 10 min, 0 °C; 1.5 h, 0 °C
Reference
Total synthesis of discodermolide: optimization of the effective synthetic route
de Lemos, Elsa; Poree, Francois-Hugues; Bourin, Arnaud; Barbion, Julien; Agouridas, Evangelos; et al, Chemistry - A European Journal, 2008, 14(35), 11092-11112

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  30 min, 0 °C; 0 °C → rt; 24 h, rt
Reference
Total synthesis of the actinoallolides and a designed photoaffinity probe for target identification
Anketell, Matthew J.; Sharrock, Theodore M.; Paterson, Ian, Organic & Biomolecular Chemistry, 2020, 18(40), 8109-8118

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  30 min, rt; 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Reference
Synthesis of antimalarial G-factors endoperoxides: relevant evidence of the formation of a biradical during the autoxidation step
Bernat, Virginie; Andre-Barres, Christiane; Baltas, Michel; Saffon, Nathalie; Vial, Henri, Tetrahedron, 2008, 64(39), 9216-9224

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  15 min, 0 °C
1.2 30 min, 0 °C; 1 h, 0 °C → rt; 30 min, rt
Reference
Stereoselective total synthesis of parthenolides indicates target selectivity for tubulin carboxypeptidase activity
Freund, Robert R. A.; Gobrecht, Philipp; Rao, Zhigang; Gerstmeier, Jana; Schlosser, Robin; et al, Chemical Science, 2019, 10(31), 7358-7364

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
Reference
3-Functionalization of tetronic and tetramic acids: Contributions to the total synthesis of bakkenolide-A and macrocidine A
Barnickel, Bertram, 2010, , ,

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Raw materials

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Preparation Products

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Suppliers

Amadis Chemical Company Limited
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(CAS:89238-99-3)4-Methoxybenzyl 2,2,2-Trichloroacetimidate
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:54
Price ($):392.0
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Additional information on 4-Methoxybenzyl 2,2,2-Trichloroacetimidate

4-Methoxybenzyl 2,2,2-Trichloroacetimidate (CAS No. 89238-99-3): A Comprehensive Overview

4-Methoxybenzyl 2,2,2-Trichloroacetimidate (CAS No. 89238-99-3) is a specialized organic compound widely recognized in synthetic chemistry for its role as a versatile protecting group reagent. This compound, often abbreviated as PMB-TCA, is particularly valued in peptide synthesis, carbohydrate chemistry, and pharmaceutical intermediates due to its unique reactivity and stability under various conditions.

The molecular structure of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate features a methoxybenzyl group linked to a trichloroacetimidate moiety, which enables selective protection of hydroxyl groups in complex molecular frameworks. Recent trends in green chemistry have sparked interest in optimizing its synthetic pathways to reduce environmental impact, aligning with the growing demand for sustainable chemical processes.

In pharmaceutical applications, researchers frequently search for "PMB protecting group alternatives" or "trichloroacetimidate derivatives in drug synthesis," reflecting the compound's importance in API development. The 4-methoxybenzyl (PMB) group offers excellent stability against acidic conditions while being selectively removable under oxidative conditions, making it indispensable for multi-step syntheses of complex molecules like antineoplastic agents and antiviral compounds.

Analytical chemists often inquire about "HPLC methods for 4-Methoxybenzyl 2,2,2-Trichloroacetimidate" or "stability studies of PMB-TCA," as proper characterization is crucial for quality control. The compound typically appears as a colorless to pale yellow liquid with characteristic NMR signals at δ 7.3-7.5 ppm (aromatic protons) and δ 5.2 ppm (methylene protons), while mass spectrometry usually shows a molecular ion peak at m/z 297.

Emerging applications in material science have expanded the utility of CAS 89238-99-3, particularly in the development of photoactive polymers and liquid crystal precursors. The electron-donating methoxy group contributes to interesting optoelectronic properties when incorporated into conjugated systems, answering frequent search queries about "PMB-TCA in advanced materials."

From a commercial perspective, global suppliers are addressing market demands for "high-purity 4-Methoxybenzyl 2,2,2-Trichloroacetimidate" with ≥98% HPLC purity, driven by increasing R&D investments in bioconjugation techniques and prodrug development. Proper storage recommendations (under inert atmosphere at -20°C) and handling precautions (moisture-sensitive) remain critical discussion points among procurement specialists.

The synthetic versatility of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate continues to inspire methodological innovations, particularly in click chemistry applications and metal-free coupling reactions. Recent publications highlight its utility in constructing glycosidic bonds and steroid derivatives, addressing persistent challenges in stereoselective synthesis that dominate academic search trends.

Environmental fate studies of PMB-TCA derivatives have gained attention following regulatory focus on persistent organic pollutants, with biodegradation pathways becoming a hot research topic. The compound's hydrolysis products and potential metabolic pathways are frequently searched in environmental chemistry databases, reflecting industry's commitment to benign by design principles.

In analytical method development, 89238-99-3 serves as an important reference standard for validating chromatographic separation techniques, particularly in HPLC-MS systems. Method optimization queries often center around "column selection for PMB-TCA analysis" and "mass spectrometry fragmentation patterns," underscoring its role in quality assurance protocols.

Future research directions for 4-Methoxybenzyl 2,2,2-Trichloroacetimidate include exploration in continuous flow chemistry setups and enzyme-mediated transformations, responding to the pharmaceutical industry's shift toward process intensification. These developments align perfectly with current search trends focusing on "scalable protecting group strategies" and "catalytic PMB deprotection methods."

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Amadis Chemical Company Limited
(CAS:89238-99-3)4-Methoxybenzyl 2,2,2-Trichloroacetimidate
A855373
Purity:99%
Quantity:25g
Price ($):392.0
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